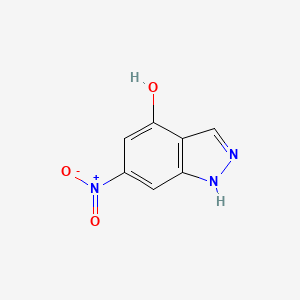

6-Nitro-1H-indazol-4-ol

描述

6-Nitro-1H-indazol-4-ol is a nitro-substituted indazole derivative with the molecular formula C₇H₅N₃O₃ and a molecular weight of 179.14 g/mol. The compound features a bicyclic indazole core with a nitro (-NO₂) group at position 6 and a hydroxyl (-OH) group at position 2. Indazoles are nitrogen-containing heterocycles with a broad spectrum of pharmacological applications, including antimicrobial, anti-inflammatory, and antiproliferative activities .

For example, thiazolidine derivatives of 6-nitroindazole exhibit improved antibacterial and antifungal activities compared to the parent compound .

属性

IUPAC Name |

6-nitro-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-2-4(10(12)13)1-6-5(7)3-8-9-6/h1-3,11H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVZVYOJGUIMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646155 | |

| Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-81-0 | |

| Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Nitration of 1H-indazol-4-ol

One plausible approach is starting from 1H-indazol-4-ol, followed by selective nitration at the 6-position. This method requires mild nitration conditions to prevent over-nitration or decomposition of the hydroxyl group.

- Reaction Conditions: Controlled nitration using dilute nitric acid or mixed acid under low temperature.

- Outcome: Formation of this compound with regioselectivity due to directing effects of the hydroxyl group.

Cyclization from Nitro-Substituted Precursors

A more controlled method involves synthesizing the indazole ring from 2-nitro-substituted benzaldehydes or acetophenones with hydrazine derivatives.

- Example Procedure:

- Starting from 2-fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitroacetophenone.

- Reaction with hydrazine hydrate in DMF at room temperature to form hydrazones.

- Cyclization under basic conditions (e.g., K2CO3) with copper catalysts to form the nitro-substituted indazole core.

- Advantages: High regioselectivity and good yields.

- Reference: This approach is documented for 6-nitro-1H-indazole derivatives synthesis, which can be adapted for 4-hydroxyl substitution.

Hydroxylation at the 4-Position

Introduction of the hydroxyl group at position 4 can be achieved post-cyclization by:

- Electrophilic Substitution: Using hydroxylating agents under acidic or neutral conditions.

- Formaldehyde Addition Method: Reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid leads to azolylmethanol intermediates, which can be manipulated to yield hydroxylated derivatives at the 4-position.

Multi-Step Synthesis via Functional Group Transformations

A multi-step synthetic route reported for related compounds involves:

- Alkylation of 6-nitro-1H-indazole at the N1 position.

- Conversion of alkyl side chains to hydrazino or amino derivatives.

- Cyclization and subsequent hydroxylation to introduce the 4-ol group.

This method is more complex but allows for the synthesis of various substituted derivatives.

Experimental Data and Reaction Conditions Summary

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nitration of 1H-indazol-4-ol | 1H-indazol-4-ol | Dilute HNO3 or mixed acid | Low temperature, controlled time | Moderate | Requires careful control to avoid over-nitration |

| Cyclization from Nitrobenzaldehyde | 2-fluoro-5-nitrobenzaldehyde, hydrazine hydrate | K2CO3, CuI catalyst | 90 °C, 2-3 h | High (up to 95%) | High regioselectivity, scalable |

| Formaldehyde Addition | NH-indazoles, formaldehyde | 30% HCl aqueous | Room temperature, overnight stirring | Variable | Forms azolylmethanol intermediates, useful for 4-ol derivatives |

| Multi-step Functionalization | 6-nitro-1H-indazole | Cl(CH2)2Br, hydrazine hydrate, hydroxylation agents | Room temp to reflux, multiple steps | Moderate | Allows for diverse substitution patterns |

Mechanistic Insights and Research Findings

- The reaction of NH-indazoles with formaldehyde in acidic aqueous media proceeds through azolylmethanol intermediates, which are crucial for introducing hydroxymethyl or hydroxyl groups at specific positions.

- Copper-catalyzed cyclization of hydrazones derived from nitro-substituted aromatic aldehydes provides an efficient route to 6-nitro-indazole cores with high regioselectivity and yields.

- Nitration reactions must be carefully optimized to target the 6-position without affecting the hydroxyl group at the 4-position, which can be sensitive to harsh acidic or oxidative conditions.

- Multi-step functionalization strategies enable the synthesis of complex derivatives, including azetidinone conjugates, highlighting the versatility of 6-nitro-1H-indazole as a synthetic scaffold.

化学反应分析

Types of Reactions: 6-Nitro-1H-indazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can achieve reduction.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of catalysts.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 6-amino-1H-indazol-4-ol.

Substitution: Various substituted indazole derivatives depending on the electrophile used.

科学研究应用

Antitumor Activity

6-Nitro-1H-indazol-4-ol derivatives have shown promising antitumor activity in several studies:

- Polo-like Kinase Inhibition : A series of indazole derivatives, including those derived from 6-nitro compounds, were evaluated for their ability to inhibit Polo-like kinase 4 (PLK4). Notably, some compounds exhibited single-digit nanomolar inhibition, indicating potential as cancer therapeutics .

- Fibroblast Growth Factor Receptor Inhibition : Research has demonstrated that certain 6-nitro derivatives act as potent inhibitors of fibroblast growth factor receptors (FGFR). For instance, one derivative showed an IC50 value of 2.9 nM against FGFR1, highlighting its potential for treating cancers associated with FGFR dysregulation .

Antibacterial Activity

The antibacterial properties of 6-nitro derivatives have also been investigated:

- Activity Against Pathogens : Compounds derived from 6-nitro-1H-indazole have been tested against various bacterial strains. For example, specific derivatives demonstrated minimum inhibitory concentration (MIC) values against Neisseria gonorrhoeae, indicating effectiveness without hemolytic activity on human red blood cells .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : Some studies have reported that certain indazole derivatives possess significant IDO inhibitory activity. One compound exhibited an IC50 value of 5.3 µM, suggesting its potential as a therapeutic agent in cancer treatment through modulation of immune responses .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Study 1: Antitumor Activity

In a study focused on the synthesis and evaluation of novel indazole derivatives, several compounds were identified as effective PLK4 inhibitors. One particular compound was tested in vivo and showed significant tumor growth inhibition in mouse models, marking it as a candidate for further clinical development .

Case Study 2: Antibacterial Properties

A series of 6-nitro derivatives were synthesized and screened for antibacterial activity against N. gonorrhoeae. The results indicated that some compounds not only inhibited bacterial growth effectively but also showed low toxicity towards human cells, making them suitable for further development as antimicrobial agents .

作用机制

The mechanism of action of 6-Nitro-1H-indazol-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit nitric oxide synthase enzymes, thereby reducing the production of nitric oxide, a signaling molecule involved in inflammation and other physiological processes. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.

相似化合物的比较

Structural Analogues

The following table compares 6-Nitro-1H-indazol-4-ol with structurally related nitro-indazole derivatives:

Key Observations:

- Substituent Position : The position of nitro and hydroxyl/bromo groups significantly impacts solubility and reactivity. For instance, 4-Nitro-1H-indazole-6-carboxylic acid’s carboxylic acid group increases polarity, making it more soluble in polar solvents than this compound .

- Functional Groups : Bromine substituents (e.g., in 4-Bromo-6-nitro-1H-indazole) enhance molecular stability and enable halogen bonding, which is critical in crystal engineering .

Pharmacological Activity Comparison

Key Findings:

- Thiazolidine Derivatives: Functionalization of this compound with thiazolidinone moieties (e.g., compound 5(a-j) in ) drastically improves antimicrobial potency, likely due to increased membrane permeability and target affinity.

- Anti-inflammatory Potential: The hydroxyl group at position 4 in this compound contributes to its anti-inflammatory activity, comparable to indomethacin in some assays .

生物活性

6-Nitro-1H-indazol-4-ol (CAS No. 885518-81-0) is a heterocyclic compound that has garnered attention for its biological activities, particularly its interactions with nitric oxide synthases (iNOS and eNOS) and its potential therapeutic applications in cancer and inflammation. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a nitro group at the 6-position and a hydroxyl group at the 4-position on the indazole ring. These structural features contribute to its unique chemical properties and biological activities.

Target Enzymes

The primary targets of this compound are:

- Inducible Nitric Oxide Synthase (iNOS)

- Endothelial Nitric Oxide Synthase (eNOS)

The compound inhibits the activity of these enzymes, leading to a reduction in nitric oxide production, which is crucial in various physiological and pathological processes, including inflammation and tumor progression.

Biochemical Pathways

The inhibition of iNOS and eNOS affects several biochemical pathways:

- Nitric Oxide Synthase Pathway : Reduced nitric oxide levels can lead to decreased vasodilation and altered immune responses.

- Kynurenine Pathway : The compound also interacts with indoleamine 2,3-dioxygenase 1 (IDO1), affecting tryptophan metabolism and influencing immune responses.

Cellular Effects

This compound has demonstrated significant effects on various cell types:

- Cancer Cells : Induces cell cycle arrest and apoptosis, inhibiting cell proliferation. This has been observed in different cancer models, suggesting potential as an anticancer agent.

- Inflammatory Cells : By inhibiting nitric oxide production, it may reduce inflammation in various conditions.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits iNOS activity in macrophages, leading to decreased nitric oxide production. This inhibition correlates with reduced inflammatory cytokine release.

In Vivo Studies

Animal model studies have indicated that administration of this compound results in significant anti-inflammatory effects, measured through reduced edema and pro-inflammatory markers in models of acute inflammation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor size reduction in xenograft models of breast cancer, attributed to its ability to induce apoptosis in cancer cells.

- Inflammatory Disorders : In a murine model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory mediators.

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| 3-Nitro-1H-indazole | iNOS | Moderate inhibition |

| 4-Nitro-1H-indazole | eNOS | Weak anti-inflammatory effects |

| 5-Nitro-1H-indazole | Unknown | Limited biological activity |

| 7-Nitro-1H-indazole | Unknown | Minimal relevance |

| This compound | iNOS/eNOS | Strong inhibition; anticancer effects |

This table illustrates that this compound exhibits more potent biological activity compared to its analogs due to its specific structural features.

常见问题

Basic Research Question

- ¹H/¹³C NMR : Assign peaks based on analogous indazole derivatives (e.g., δ 8.6–8.4 ppm for nitro-substituted protons, δ 50–55 ppm for methoxy carbons) .

- X-ray Crystallography : Use SHELXT for space-group determination and SHELXL for refinement . For nitro groups, monitor anisotropic displacement parameters to confirm planarity.

Q. Advanced Consideration :

- Disorder Modeling : For nitro groups with rotational freedom, apply split-site refinement in SHELXL .

- Hydrogen Bonding : Analyze O–H···N interactions using Mercury software to validate intramolecular stabilization.

How can researchers address contradictions in reported biological activities of nitroindazole derivatives?

Advanced Research Question

Contradictions in biological data (e.g., conflicting enzyme inhibition or cytotoxicity results) require:

Q. Example Conflict :

| Study Focus | Reported Activity (IC₅₀) | Possible Confounders |

|---|---|---|

| Kinase Inhibition | 5 µM (Study A) vs. 20 µM (Study B) | Solvent polarity, assay temperature |

| Cytotoxicity | High (Cancer Cell Lines) vs. Low (Normal Cells) | Cell passage number |

What computational strategies support structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to predict binding modes in kinase pockets (e.g., PKA or CDK targets). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data. Example:

- Nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets.

- ADMET Prediction : SwissADME for bioavailability; ProTox-II for toxicity profiling.

How does the nitro group influence the stability of this compound under varying pH and temperature?

Basic Research Question

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., nitro group decomposition >150°C).

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (UV/vis exposure).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。